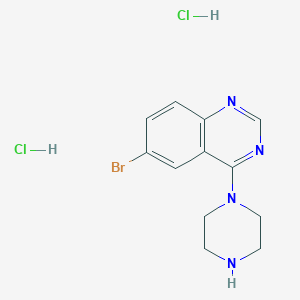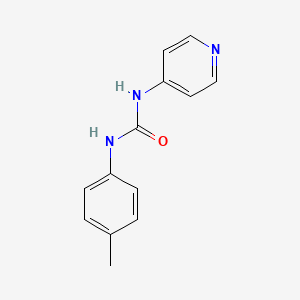
(1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (MDIH) is an organic compound that is widely used in scientific research, specifically in the area of biochemistry. MDIH is a versatile compound with a wide range of applications, from the synthesis of other compounds to the investigation of biochemical and physiological effects.
科学的研究の応用
(1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is used in a wide range of scientific research applications. It is used in the synthesis of other organic compounds, such as indenolactams and indenonitriles. It is also used as a reagent in a variety of organic reactions, such as the synthesis of indole derivatives and the synthesis of amines. This compound is also used in the investigation of biochemical and physiological effects, as well as in the study of drug metabolism and pharmacokinetics.
作用機序
The mechanism of action of (1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is not fully understood. It is believed that this compound binds to a number of proteins and enzymes, including cytochrome P450 enzymes. This binding leads to the inhibition of the enzyme's activity, which can lead to a variety of effects, such as the inhibition of drug metabolism or the inhibition of cell proliferation.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of drug metabolism and the inhibition of cell proliferation. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, this compound has been shown to have neuroprotective and antidepressant effects.
実験室実験の利点と制限
(1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without significant loss of activity. However, this compound is not water soluble, which can make it difficult to use in some laboratory experiments.
将来の方向性
(1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of potential future applications. One potential application is in the development of novel drugs and therapies. This compound has been shown to have a number of beneficial effects, such as anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases and disorders. Another potential application is in the development of new methods for the synthesis of organic compounds. This compound could be used as a reagent in the synthesis of a variety of organic compounds, such as indole derivatives and amines. Finally, this compound could be used in the investigation of biochemical and physiological effects, as well as in the study of drug metabolism and pharmacokinetics.
合成法
(1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can be synthesized through a number of different methods. The most common method is the reaction of 1-amino-2-methoxy-2,3-dihydro-1H-indene with hydrochloric acid. This reaction produces this compound as the hydrochloride salt, which is the most commonly used form of this compound. Other methods of synthesis include the reaction of 1-amino-2-methoxy-2,3-dihydro-1H-indene with an alkali metal halide or an alkali metal hydroxide.
特性
IUPAC Name |
(1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-9-6-7-4-2-3-5-8(7)10(9)11;/h2-5,9-10H,6,11H2,1H3;1H/t9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFQOLGQWVVXBX-BAUSSPIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2=CC=CC=C2C1N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CC2=CC=CC=C2[C@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)






![methyl[(1-methylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6616302.png)





